molecular formula C21H25ClN4O6S2 B2962819 N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1216377-00-2

N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride

Cat. No.: B2962819
CAS No.: 1216377-00-2
M. Wt: 529.02
InChI Key: HZBLZHSHICPLSB-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride is a structurally complex small molecule characterized by a propanamide backbone substituted with a 6-nitrobenzo[d]thiazol-2-yl group, a 4-methoxyphenylsulfonyl moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S2.ClH/c1-23(2)11-12-24(21-22-18-9-4-15(25(27)28)14-19(18)32-21)20(26)10-13-33(29,30)17-7-5-16(31-3)6-8-17;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBLZHSHICPLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analogue (C₂₀H₂₂Cl₂N₄O₃S₂)
Molecular Formula C₂₁H₂₅ClN₄O₅S₂ (hypothetical) C₂₀H₂₂Cl₂N₄O₃S₂
Key Substituents 4-Methoxyphenylsulfonyl, dimethylaminoethyl 4-Chlorophenylthio, dimethylaminopropyl
Backbone Propanamide Acetamide
Polar Groups Sulfonyl (-SO₂-), nitro (-NO₂) Thioether (-S-), nitro (-NO₂)

Sulfonamide-Containing Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share the sulfonyl aromatic motif but feature triazole-thione cores instead of benzothiazole. Key differences include:

  • Bioactivity : Triazole-thiones exhibit tautomerism (thione vs. thiol forms), affecting receptor binding .
  • Spectroscopic Profiles : IR spectra of sulfonamide derivatives show distinct C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, while the target compound’s sulfonyl group would display strong S=O vibrations (~1350–1150 cm⁻¹) .

Table 2: Hypothetical ADMET Properties Based on Structural Features

Parameter Target Compound Triazole-Thione Derivatives
LogP (Predicted) ~2.5 (moderate lipophilicity) 1.8–2.2
Solubility High (due to sulfonyl and hydrochloride) Moderate (thione tautomers)
Metabolic Stability Likely CYP3A4 substrate Susceptible to glucuronidation

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